[2-(Thiophen-2-yl)ethyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAHRUILJWLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization Techniques
Advanced Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry offer a detailed view of the molecular framework of [2-(Thiophen-2-yl)ethyl]thiourea.
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments: the 2-ethylthiophene group and the thiourea (B124793) moiety.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the ethyl bridge protons, and the amine protons of the thiourea group. The thiophene protons typically appear in the aromatic region (δ 6.8-7.2 ppm), with their characteristic coupling patterns revealing their relative positions on the ring. The ethyl group protons (-CH₂-CH₂-) would present as two triplets, with the methylene (B1212753) group adjacent to the thiophene ring appearing at a slightly higher chemical shift than the one bonded to the thiourea nitrogen. The NH and NH₂ protons of the thiourea group are expected to appear as broad signals, the chemical shifts of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The thiophene ring carbons are expected in the δ 120-145 ppm range. The two carbons of the ethyl bridge would appear in the aliphatic region, typically between δ 30-50 ppm. The most deshielded carbon is the thiocarbonyl (C=S) of the thiourea group, which is characteristically found at a high chemical shift, often around δ 180-185 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for related structural fragments and should be considered predictive.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene C-H (3, 4, 5 positions) | 6.8 - 7.2 | 123 - 128 |
| Thiophene C-S (2 position) | - | 140 - 145 |
| Thiophene-CH₂- | ~2.9 - 3.2 | ~30 - 35 |
| -CH₂-NH- | ~3.6 - 3.9 | ~40 - 45 |
| -NH- and -NH₂ | Variable (broad) | - |
| C=S | - | 180 - 185 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic bands for the N-H, C-H, C=C, C-N, and C=S bonds.
The N-H stretching vibrations of the primary and secondary amines in the thiourea group are expected to appear as broad bands in the 3100-3400 cm⁻¹ region. iosrjournals.org The aromatic C-H stretching of the thiophene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The N-H bending vibration is typically seen around 1615 cm⁻¹. researchgate.net The C=C stretching vibrations of the thiophene ring are expected in the 1400-1550 cm⁻¹ region. iosrjournals.org The thioamide group gives rise to several characteristic bands, including the C-N stretching vibration around 1350-1500 cm⁻¹ and the C=S stretching vibration, which is typically observed in the 700-850 cm⁻¹ range. iosrjournals.orgresearchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Thiourea) | Stretching | 3100 - 3400 |
| C-H (Thiophene) | Stretching | 3050 - 3150 |
| C-H (Ethyl) | Stretching | 2850 - 2960 |
| N-H (Thiourea) | Bending | 1600 - 1650 |
| C=C (Thiophene) | Stretching | 1400 - 1550 |
| C-N (Thioamide) | Stretching | 1350 - 1500 |
| C=S (Thiourea) | Stretching | 700 - 850 |
High-Resolution Mass Spectrometry and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₇H₁₀N₂S₂. Elemental analysis complements this by experimentally determining the percentage composition of each element (carbon, hydrogen, nitrogen, and sulfur), which can be compared against the theoretical values calculated from the molecular formula.
Table 3: Molecular Formula and Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂S₂ |
| Molecular Weight | 186.30 g/mol |
| Calculated Exact Mass | 186.02344 u |
| Calculated Elemental Analysis | |
| Carbon (C) | 45.13% |
| Hydrogen (H) | 5.41% |
| Nitrogen (N) | 15.04% |
| Sulfur (S) | 34.42% |
X-ray Crystallography for Solid-State Structure Elucidation of this compound
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state. For thiourea derivatives, this technique reveals details about hydrogen bonding networks, molecular packing, and the planarity of the thiourea moiety. nih.gov
Despite the utility of this method, a search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Were such data available, it would provide definitive information on the solid-state conformation and the specific intermolecular hydrogen bonds (e.g., N-H···S or N-H···N) that dictate its crystal packing.
Conformational Analysis and Tautomeric Equilibria
Thiourea and its derivatives can exist in different spatial arrangements (conformations) and can interconvert between structural isomers (tautomers). Understanding these equilibria is key to comprehending the molecule's behavior.
The this compound molecule possesses rotational freedom around its single bonds, leading to various possible conformations. The preferred conformation is typically the one with the lowest energy, which can be stabilized by factors such as intramolecular hydrogen bonding. In many thiourea derivatives, the planarity of the C-N-C(S)-N backbone is a key feature, with conformations often described as cis or trans with respect to the C=S bond. The presence of bulky substituents can influence these preferences. acs.org
Furthermore, thiourea derivatives can exhibit thione-thiol tautomerism. The molecule can exist in the thione form (C=S) or the thiol (isothiourea) form (C-SH). For most simple thioureas in solution, the thione form is overwhelmingly predominant. The equilibrium can be influenced by substitution, solvent, and pH.
While computational methods can predict the relative energies of different conformations and tautomers, the experimental determination of these preferences for this compound has not been specifically reported in the literature. Such studies would typically involve temperature-dependent NMR spectroscopy or advanced vibrational spectroscopy techniques to identify the populations of different conformers in solution.
Influence of Substituents on Thione-Thiol Tautomeric Balance
The tautomeric equilibrium between the thione and thiol forms of thiourea derivatives is a well-established phenomenon, influenced by factors such as solvent polarity, temperature, and molecular structure. In the case of this compound and its analogs, the electronic nature of substituents on either the thiophene ring or the thiourea nitrogen atoms can significantly impact the position of this equilibrium. The thione tautomer is generally considered the more stable form for simple thioureas.
The introduction of substituents allows for the modulation of the electronic environment of the thiourea moiety, which in turn can stabilize or destabilize one tautomer relative to the other. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through inductive and resonance effects, altering the electron density on the nitrogen and sulfur atoms involved in the tautomerization.
Theoretical and Spectroscopic Insights into Substituted Thioureas
While specific experimental studies systematically varying substituents on this compound and quantifying the thione-thiol tautomeric ratio are not extensively available in the public domain, general principles derived from studies on other substituted thioureas and related heterocyclic thiones can provide valuable insights.
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. For instance, quantum chemical investigations on disubstituted 1,2,4-triazole-3-thiones have shown that, in the gas phase, the thione form is predominantly the more stable species, and the presence of various substituents does not significantly alter this preference. This suggests a high intrinsic stability of the C=S bond in the thione tautomer.
Spectroscopic methods, such as NMR and UV-Vis spectroscopy, are instrumental in experimentally determining the tautomeric equilibrium in solution. Changes in the chemical shifts of protons and carbons near the tautomerizing group, or shifts in the absorption maxima, can be correlated with the relative populations of the thione and thiol forms.
Influence of Electron-Donating and Electron-Withdrawing Groups
Generally, the thione-thiol equilibrium is a prototropic tautomerism involving the migration of a proton from a nitrogen atom to the sulfur atom.
Electron-Donating Groups (EDGs): Substituents that donate electron density to the thiourea backbone, such as alkyl or alkoxy groups, would be expected to increase the electron density on the nitrogen atoms. This increased basicity of the nitrogen could potentially favor the thione form by strengthening the N-H bond and making the proton less likely to migrate to the sulfur atom.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents, like nitro or cyano groups, decrease the electron density on the nitrogen atoms. This would make the N-H proton more acidic and could potentially shift the equilibrium slightly towards the thiol form. However, for most simple thioureas, the thione form remains significantly more stable.
The following table summarizes the expected qualitative influence of different classes of substituents on the thione-thiol tautomeric equilibrium of a generic substituted thiourea, based on general chemical principles.
| Substituent Type | Example Substituents | Expected Effect on Thione-Thiol Equilibrium | Predominant Tautomer |
| Electron-Donating Groups (EDG) | -CH₃, -OCH₃, -NH₂ | Stabilizes the thione form by increasing electron density on the nitrogen atoms. | Thione |
| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -CF₃, Halogens | May slightly favor the thiol form by increasing the acidity of the N-H proton. | Thione (generally still predominant) |
Theoretical and Computational Chemistry Investigations of 2 Thiophen 2 Yl Ethyl Thiourea
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and stability of thiourea (B124793) derivatives. While specific DFT studies on [2-(Thiophen-2-yl)ethyl]thiourea are not extensively detailed in the provided results, the principles of these methods as applied to similar compounds can be inferred. For instance, in studies of other thiophene (B33073) derivatives, DFT calculations have been used to analyze the molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. nih.gov The stability of such compounds is often evaluated by examining the calculated energies and vibrational frequencies.
The tautomeric equilibrium between the thione and thiol forms of thiourea is a key aspect of its chemistry. mdpi.com Quantum chemical calculations can predict the relative stability of these tautomers. In aqueous solutions, the thione form is generally more prevalent. mdpi.com The protonation of thiourea at the sulfur atom, leading to a planar cation, has been confirmed by X-ray crystallography and is a phenomenon that can be modeled using quantum chemical methods to understand the changes in bond distances and electronic structure upon protonation. wikipedia.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for investigating how a ligand such as this compound might interact with biological macromolecules.
Molecular docking studies have been employed to explore the binding modes and affinities of thiourea derivatives with various biomolecular targets. For example, derivatives of thiophene have been docked into the active sites of proteins implicated in cancer and inflammation, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govfrontiersin.org These studies reveal how the thiophene and thiourea moieties contribute to binding, often through van der Waals contacts and hydrogen bonding. nih.gov The thiocarbonyl group in thiourea is a key player in these interactions, capable of forming strong hydrogen bonds which contribute to the binding affinity. nih.gov The increased acidity of the thiourea group compared to a urea (B33335) group can enhance its anion binding ability. nih.govnih.gov
In the context of HIV, a derivative, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, has shown potent inhibitory activity against reverse transcriptase. nih.gov Molecular modeling of this compound helps to understand its high potency against drug-resistant strains by visualizing its interactions within the enzyme's binding pocket. nih.gov
Computational approaches are also used to predict potential molecular targets for novel compounds. Virtual screening of large compound libraries against known protein structures is a common strategy. For instance, a virtual screening of millions of compounds identified 1-phenyl-3-(thiophen-2-yl)urea as a TLR2 agonist, leading to the development of optimized derivatives with potential for cancer immunotherapy. nih.gov This highlights how computational predictions can guide the synthesis and biological evaluation of new therapeutic agents.
Similarly, a virtual fragment screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable scaffold for developing mPGES-1 inhibitors, demonstrating the power of in silico methods to identify promising lead compounds for specific targets. nih.govfrontiersin.org
Table 1: Predicted Interactions of Thiophene Derivatives with Biomolecular Targets
| Compound/Scaffold | Target Protein | Predicted Interactions | Reference |
| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | van der Waals contacts, π-π interactions | nih.govfrontiersin.org |
| 1-phenyl-3-(thiophen-2-yl)urea derivatives | TLR1/2 | Not specified | nih.gov |
| Thiazole–thiophene scaffolds | Breast cancer proteins (PDB = 2W3L) | Not specified | nih.gov |
| N-acyl thiourea derivatives | Tuberculosis protein (2X23) | Interactions via S and Cl atoms | tandfonline.com |
Mechanistic Pathways of Chemical Reactions Involving this compound
The reactivity of thiourea and its derivatives is diverse. Thiourea itself can act as a source of sulfide (B99878) for the synthesis of thiols from alkyl halides. wikipedia.org The reaction proceeds through an S-alkylation to form an isothiouronium salt, which is then hydrolyzed to the thiol. wikipedia.org This general mechanism is applicable to thiourea derivatives.
Thiourea can also be oxidized by various agents to form a cationic disulfide. wikipedia.org For example, oxidation with hydrogen peroxide yields thiourea dioxide. wikipedia.org The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with an amine. mdpi.comnih.gov For example, the synthesis of N-acyl thiourea derivatives can be achieved by the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate, which then reacts with an amine. mdpi.com The reaction of 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate with various nucleophiles has been used to synthesize a range of heterocyclic compounds, including quinazolines, benzothiazoles, and other thiourea derivatives. researchgate.net
Hirshfeld Surface Analysis and Non-Covalent Interaction Studies in Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis provides insights into the forces that govern the crystal packing. For thiophene derivatives, Hirshfeld surface analysis has revealed the importance of various non-covalent interactions, including hydrogen bonding and van der Waals forces. nih.govmdpi.com
Table 2: Common Intermolecular Contacts in Thiophene Derivatives from Hirshfeld Surface Analysis
| Type of Contact | Contribution to Crystal Packing | Reference |
| H···H | Major contributor | nih.govnih.gov |
| C···H / H···C | Significant contributor | nih.govnih.gov |
| O···H / H···O | Significant contributor | nih.govnih.gov |
| N···H / H···N | Present | nih.gov |
| S···C / C···S | Minor contributor | nih.gov |
| S···H / H···S | Minor contributor | nih.gov |
Coordination Chemistry and Metal Complexation Studies Involving 2 Thiophen 2 Yl Ethyl Thiourea
Thiourea (B124793) Derivatives as Ligands for Transition and Main Group Metal Ions
Thioureas are valued as excellent ligands due to the presence of soft sulfur and hard nitrogen donor atoms, which provide a multitude of bonding possibilities. mdpi.comanalis.com.my Their flexibility allows them to coordinate with metal ions as neutral molecules or, after deprotonation, as anionic ligands. researchgate.net This adaptability leads to the formation of complexes with diverse symmetries and properties. The electronic nature of the substituents attached to the thiourea nitrogen atoms can significantly alter the ligand's donor capacity and, consequently, the stability and reactivity of the resulting metal complexes. researchgate.net
Thiourea derivatives can coordinate to metal centers through several modes. The most common is monodentate coordination through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.com This mode is typical when the ligand is neutral. researchgate.net
Another prevalent coordination mode is bidentate chelation involving both a nitrogen atom and the sulfur atom (N,S-coordination). ksu.edu.tr This often occurs after the deprotonation of one of the N-H protons, creating an anionic ligand that forms a stable chelate ring with the metal ion. researchgate.net In some derivatives, such as acylthioureas, coordination can occur through the sulfur and an oxygen atom, forming a six-membered chelate ring. researchgate.net The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the steric and electronic properties of the substituents on the thiourea ligand. mdpi.com
The [2-(Thiophen-2-yl)ethyl]thiourea ligand possesses unique structural features that enhance its chelation potential. The ethyl linker between the thiophene (B33073) ring and the thiourea nitrogen atom provides conformational flexibility, allowing the ligand to form a stable five- or six-membered chelate ring upon coordination with a metal ion.
The primary chelating behavior would involve the thiourea sulfur atom and one of the adjacent nitrogen atoms, creating a stable M-S-C-N ring. While the sulfur atom of the thiophene ring is also a potential donor site, its involvement in coordination is less common in simple, unactivated thiophene rings. However, the presence of the thiophene moiety can influence the electronic properties of the ligand and the resulting complex. Research on related N,N'-chelating ligands containing a thiophene backbone has demonstrated their ability to support various main group elements and form stable ring structures upon coordination. materialsciencejournal.org The specific derivative N′-[2-(2-thiophene)ethyl]-N′-[2-(5-bromopyridyl)]thiourea highlights the use of the [2-(thiophen-2-yl)ethyl] backbone in designing complex chelating agents. nih.gov
Synthesis and Characterization of Metal Complexes Derived from this compound
The synthesis of the this compound ligand itself would typically proceed via the reaction of 2-(thiophen-2-yl)ethanamine with a suitable isothiocyanate. nih.gov The starting amine can be prepared from a precursor like 2-(Thiophen-2-yl)ethanol. rsc.org
The subsequent synthesis of metal complexes generally involves the reaction of the purified ligand with a metal salt, such as a chloride or perchlorate, in a suitable solvent like ethanol (B145695) or methanol. mdpi.comnih.gov The stoichiometry of the reactants (ligand-to-metal ratio) can be varied to yield complexes with different formulations, such as MLCl₂ or ML₂. nih.govresearchgate.net The resulting complexes are often colored solids that can be isolated by filtration and purified by recrystallization. nih.gov
Characterization of these new compounds is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is used to confirm the empirical formula, while techniques like FT-IR, NMR spectroscopy, and mass spectrometry are used to elucidate the structure and confirm the coordination of the ligand to the metal center. researchgate.netresearchgate.net
Table 1: General Synthesis and Characterization Data for a Representative Metal Complex of this compound
| Parameter | Description | Typical Method/Value | Reference |
|---|---|---|---|
| Ligand Synthesis | Reaction of 2-(thiophen-2-yl)ethanamine with an isothiocyanate in a solvent like ethanol. | Reflux for 2-4 hours. | mdpi.comnih.gov |
| Complex Synthesis | Reaction of the ligand with a metal(II) chloride salt (e.g., CuCl₂, NiCl₂) in a 2:1 ligand-to-metal molar ratio in ethanol. | Stirring at room temperature or gentle reflux. | nih.gov |
| Product | Colored precipitate, filtered and washed with solvent. | Yields typically range from 60-90%. | mdpi.com |
| Characterization | Elemental Analysis (CHN), FT-IR, ¹H NMR, ¹³C NMR, Single-Crystal X-ray Diffraction. | Data compared with free ligand to confirm coordination. | researchgate.netresearchgate.net |
Spectroscopic and Structural Analysis of Metal-[2-(Thiophen-2-yl)ethyl]thiourea Complexes
Spectroscopic analysis is crucial for determining the coordination mode of the thiourea ligand in its metal complexes.
Infrared (IR) Spectroscopy : In the IR spectrum of the free ligand, the C=S stretching vibration appears in a characteristic region. Upon coordination of the sulfur atom to a metal, the electron density in the C=S bond decreases, causing this band to shift to a lower frequency. Concurrently, changes in the N-H stretching and bending vibrations are also observed, which can indicate the involvement of nitrogen in coordination or changes in hydrogen bonding upon complexation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. Coordination to a metal center causes significant changes in the chemical shifts of the protons and carbons near the donor atoms. For instance, the ¹H NMR signals for the N-H protons and the adjacent ethylenic protons of the [2-(Thiophen-2-yl)ethyl] moiety would be expected to shift upon complexation. The disappearance of an N-H proton signal can indicate deprotonation and anionic coordination. In ¹³C NMR, a downfield shift of the C=S carbon signal is a strong indicator of sulfur coordination. nih.gov
Single-Crystal X-ray Diffraction : This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. It can unambiguously distinguish between monodentate S-coordination and bidentate N,S-chelation. nih.govresearchgate.net For example, crystal structures of related thiourea complexes have revealed geometries ranging from distorted tetrahedral to square planar, depending on the metal ion and ligands involved. nih.govresearchgate.net
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Key Signal | Expected Change Upon Coordination | Reference |
|---|---|---|---|
| FT-IR | ν(C=S) | Shift to lower wavenumber (decrease in frequency). | researchgate.net |
| FT-IR | ν(N-H) | Shift in position and broadening, or disappearance upon deprotonation. | researchgate.net |
| ¹H NMR | -NH protons | Downfield shift or disappearance. | nih.gov |
| ¹³C NMR | C=S carbon | Downfield shift. | nih.gov |
Research Applications of Metal Complexes (e.g., in Photodegradation Catalysis)
While the coordination chemistry of this compound is of fundamental interest, its metal complexes may also have significant potential in applied fields such as catalysis. The combination of a metal center, which can have variable oxidation states, and a conjugated, photosensitive thiophene ring makes these complexes interesting candidates for photocatalysis.
Photocatalytic degradation is an effective method for breaking down organic pollutants in water. Metal complexes can act as photocatalysts by absorbing UV or visible light, which excites them to a higher energy state. This excited state can then initiate redox reactions, generating reactive oxygen species (such as hydroxyl radicals) that degrade organic molecules. While specific studies on the photodegradation activity of this compound complexes are not yet prominent, research on other metal complexes has demonstrated their efficacy in degrading dyes like methylene (B1212753) blue under UV irradiation. The presence of the thiophene moiety in the ligand could potentially enhance the light-harvesting properties of the complex, making it a promising area for future investigation.
Advanced Research Applications of 2 Thiophen 2 Yl Ethyl Thiourea in Bioactive Systems: Mechanistic Insights
Molecular Mechanisms of Antimicrobial Activity, including Quorum Sensing Interference by Thiophene-Thiourea Conjugates
Thiourea (B124793) derivatives are recognized for their potential as antimicrobial agents, tackling the significant challenge of antibiotic resistance. nih.gov Their mechanisms of action are diverse, with some derivatives targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
A particularly promising strategy in combating bacterial pathogenicity is the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor expression in many pathogenic bacteria. biorxiv.orgnih.gov Thiophene-based compounds, including thiophenesulfonamides, have been identified as inhibitors of the master QS transcription factor LuxR in Vibrio species. biorxiv.org These compounds act as antagonists, preventing the binding of autoinducers and thereby suppressing the expression of virulence genes. biorxiv.orgnih.gov
For instance, brominated thiophenones, which are sulfur analogs of quorum sensing-disrupting furanones, have been shown to block QS in Vibrio harveyi by diminishing the ability of the LuxR protein to bind to its target promoter DNA. nih.gov Similarly, certain 2-oxo-pyridines containing a thiophene (B33073) scaffold have been designed to target the LasR gene, a key QS regulator in Pseudomonas aeruginosa. nih.gov
Enzyme Inhibition Studies and Molecular Mechanisms
The thiourea scaffold is a versatile pharmacophore that has been incorporated into inhibitors of a wide range of enzymes. mdpi.comnih.gov
Table 1: Enzyme Inhibition by Thiophene-Thiourea Derivatives and Related Compounds
| Enzyme | Inhibitor Class/Compound | Mechanism of Action | Reference |
| Carbonic Anhydrase (hCA) | Sulfonamide-thiourea hybrids | The deprotonated nitrogen of the sulfonamide moiety binds to the catalytic zinc ion in the active site. | nih.gov |
| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Unsymmetrical thiourea derivatives | Synchronous inhibition of both enzymes provides potential benefits for Alzheimer's disease treatment. | mdpi.com |
| Urease | Thiourea-based scaffolds (thiosemicarbazones, thiazolyl thioureas) | The thiourea fragment can bind to the nickel ions in the active site of bacterial ureases. | acs.org |
| HIV-1 Reverse Transcriptase | N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) | Acts as a potent non-nucleoside inhibitor (NNI) effective against both wild-type and resistant strains. | nih.gov |
Derivatives of [2-(Thiophen-2-yl)ethyl]thiourea have shown significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA), enzymes involved in numerous physiological and pathological processes. nih.govnih.gov The inhibitory mechanism often involves the interaction of the thiourea or a modified sulfonamide group with the zinc ion at the enzyme's active site. nih.gov
Furthermore, thiourea derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. mdpi.com Inhibition of these enzymes can help to manage the disease by increasing the levels of the neurotransmitter acetylcholine. mdpi.com
In the context of bacterial infections, urease is a key virulence factor for several pathogens. Thiourea-based compounds have been developed as urease inhibitors, with the thiourea moiety playing a crucial role in coordinating with the nickel ions essential for the enzyme's catalytic activity. acs.org
Molecular Basis of Antioxidant Activity, including Radical Scavenging Mechanisms
Thiourea and its derivatives are known to be effective scavengers of reactive oxygen species (ROS), such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂⁻•). hueuni.edu.vn The antioxidant activity of these compounds is crucial for mitigating oxidative stress in biological systems. hueuni.edu.vn
The primary mechanism of radical scavenging by thiourea derivatives is believed to be hydrogen atom transfer (HAT). hueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies have shown that the HAT mechanism is kinetically favored over single electron transfer (SET) when thiourea derivatives react with free radicals. hueuni.edu.vn
The antioxidant potential of thiourea derivatives can be influenced by the nature of the substituents on the thiourea core. For example, the presence of electron-donating groups can enhance the radical scavenging ability. hueuni.edu.vn
Elucidation of Interactions with Cellular Targets and Signaling Pathways
The biological effects of this compound and its analogs are mediated through their interactions with various cellular targets and signaling pathways.
In the context of cancer immunotherapy, N-Aryl-N'-(thiophen-2-yl)thiourea derivatives have been identified as specific agonists of human Toll-like receptor 1/2 (TLR1/2). nih.gov Upon binding to TLR1/2, these compounds trigger the recruitment of the adaptor protein MyD88, leading to the activation of the NF-κB signaling pathway. nih.gov This, in turn, results in the release of pro-inflammatory cytokines like TNF-α and IL-1β, which can activate immune cells to suppress cancer cell growth. nih.gov
In castration-resistant prostate cancer (CRPC), a compound designated as Thio-2 has been shown to inhibit key signaling pathways, including the androgen receptor (AR) signaling pathway, which are crucial for the development and progression of the disease. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological activity. mdpi.com
Influence of the Thiophene Moiety on Biological Activity
The thiophene ring is a critical component contributing to the biological activity of these compounds. Its presence can influence various properties, including lipophilicity and the ability to form specific interactions with biological targets. For instance, in the development of antifungal agents, thiophene-containing acyl thiourea derivatives have demonstrated enhanced activity compared to their counterparts lacking the heterocyclic group. rsc.org
Role of the Ethyl Linker and Thiourea Moiety
The ethyl linker connecting the thiophene ring to the thiourea group also plays a significant role in determining the compound's biological profile. The length and flexibility of this linker can affect the molecule's ability to adopt the optimal conformation for binding to its target. Ethylene thiourea itself is a known compound with various industrial and biological applications. wikipedia.org
The thiourea moiety is a key pharmacophore responsible for many of the observed biological activities. nih.govmdpi.com Its ability to form hydrogen bonds and coordinate with metal ions is central to its function as an enzyme inhibitor and its interactions with other biological targets. acs.org Modifications to the N-substituents of the thiourea group can significantly impact potency and selectivity. For example, in the development of anti-leishmanial agents, the introduction of a piperazine (B1678402) ring to the thiourea structure resulted in enhanced potency and selectivity. mdpi.com
Supramolecular Chemistry and Materials Science Applications of 2 Thiophen 2 Yl Ethyl Thiourea
While direct research on the supramolecular and materials science applications of the specific compound [2-(Thiophen-2-yl)ethyl]thiourea is limited in published literature, its chemical structure, combining a thiophene (B33073) ring, a flexible ethyl linker, and a thiourea (B124793) moiety, provides a strong basis for predicting its behavior and potential applications in these fields. The following sections explore these prospective applications based on the well-established chemistry of thiourea and thiophene derivatives.
Future Research Directions and Unexplored Avenues for 2 Thiophen 2 Yl Ethyl Thiourea
Design and Synthesis of Novel Analogs with Tuned Physicochemical and Biological Properties
The core structure of [2-(Thiophen-2-yl)ethyl]thiourea serves as a versatile scaffold for the design and synthesis of novel analogs with tailored properties. Future research will likely focus on systematic structural modifications to fine-tune its physicochemical characteristics and enhance its biological activity.
One promising avenue involves the strategic introduction of various substituents onto the thiophene (B33073) ring and the nitrogen atoms of the thiourea (B124793) moiety. The synthesis of N-acyl thiourea derivatives, for example, can be achieved through the condensation of an appropriate acid chloride with ammonium (B1175870) thiocyanate (B1210189), followed by a reaction with a heterocyclic amine. mdpi.com This methodology allows for the incorporation of a wide array of functional groups, which can influence properties such as solubility, lipophilicity, and electronic distribution, thereby modulating biological efficacy. For instance, the synthesis of novel thiophene analogues through multicomponent reactions has been shown to yield derivatives with potential anticancer activity. researchgate.net
Furthermore, creating derivatives by altering the ethyl linker or by introducing different heterocyclic systems in place of or in addition to the thiophene ring could lead to compounds with novel structure-activity relationships. nih.govnih.gov The synthesis of 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives has demonstrated that modifications on the thiourea nitrogen can lead to potent acetylcholinesterase inhibitors. nih.gov The exploration of bis-thiourea derivatives also presents an intriguing path, as some have shown significant cytotoxicity against cancer cell lines. biointerfaceresearch.com These synthetic strategies open up possibilities for creating a library of analogs for comprehensive screening and optimization.
Application in Emerging Catalytic Transformations and Synthetic Methodologies
The inherent chemical functionalities of this compound suggest its potential application in catalysis and as a building block in novel synthetic methodologies. The thiourea moiety is known for its ability to act as a ligand and coordinate with metal centers, while the thiophene ring can participate in various organic reactions.
Future research could explore the use of this compound as a ligand in transition metal catalysis. Thiourea-palladium complexes have been successfully employed as catalysts for C-C bond-forming reactions like the Heck and Suzuki reactions. google.com Investigating the catalytic efficacy of palladium or other metal complexes of this compound in these and other cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings, could reveal new catalytic systems with enhanced activity or selectivity. numberanalytics.com
The compound itself can also be a precursor in established thiophene synthesis methods like the Gewald aminothiophene synthesis or the Paal-Knorr synthesis to create more complex heterocyclic structures. pharmaguideline.com The reactivity of the thiophene ring towards electrophilic substitution reactions such as nitration, bromination, and Friedel-Crafts acylation offers pathways to functionalized derivatives that can serve as key intermediates in organic synthesis. numberanalytics.com Exploring its role in multicomponent reactions, where multiple simple molecules combine to form a complex product in a single step, could lead to efficient and atom-economical synthetic routes for valuable chemical entities. researchgate.net
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Advanced computational modeling can provide deep insights into its structure-property relationships and guide the rational design of new analogs with improved activities.
Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be employed to build predictive models for a series of thiourea analogs. mdpi.com These models can identify key structural features that are crucial for biological activity, helping to prioritize which new derivatives to synthesize and test. Molecular docking simulations can be used to predict the binding modes of this compound and its analogs with various biological targets, such as enzymes and receptors. biointerfaceresearch.commdpi.com Such studies can elucidate the specific interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. biointerfaceresearch.comnih.gov
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-target interactions, assessing the stability of the complex over time. mdpi.com The polarizable continuum solvation model (PCSM) can be used to analyze the behavior of the compound and its derivatives in different solvent environments, which is crucial for understanding its pharmacokinetic properties. researchgate.net These computational approaches, when used in concert, can significantly streamline the drug discovery process by allowing for the virtual screening of large compound libraries and the pre-selection of the most promising candidates for synthesis and biological evaluation. mdpi.comnih.gov
Integration into Hybrid Material Systems for Targeted Applications
The unique combination of a heterocyclic aromatic ring and a polar thiourea group makes this compound an interesting candidate for integration into hybrid material systems. This could lead to the development of advanced materials with novel properties and targeted applications.
One area of exploration is the incorporation of this compound into polymer matrices to create functional materials. Thiophene derivatives are known for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov Future work could investigate whether polymers functionalized with the this compound unit exhibit useful electronic or optical properties. Additionally, thiourea derivatives have been used as reducing agents in redox initiator systems for the polymerization of methacrylate-based materials, particularly in dental composites. mdpi.com Investigating the role of this compound in similar redox polymerization systems could lead to new high-performance polymer formulations. mdpi.com
Another avenue is the development of sensors. The thiourea group is known to interact with heavy metal ions, and some thiourea derivatives have been developed as fluorescent detectors for ions like mercury. nih.gov Research could focus on immobilizing this compound or its analogs onto surfaces or into nanoparticles to create chemosensors for environmental monitoring or diagnostic applications. The development of metal-organic frameworks (MOFs) or coordination polymers using this compound as a ligand could also yield materials with interesting porosity, catalytic, or sensing capabilities. nih.gov
Exploration of New Biological Targets and Mechanisms beyond Current Knowledge
While some biological activities of thiophene and thiourea derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research should aim to identify new biological targets and elucidate the mechanisms of action for this compound and its novel analogs.
The broad spectrum of biological activities reported for related compounds—including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties—suggests that this compound could interact with a variety of biological systems. mdpi.combiointerfaceresearch.comnih.gov For instance, a specific thiophene-containing thiourea, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, has shown potent activity against HIV-1, including drug-resistant strains. nih.gov This highlights the potential for discovering novel antiviral agents within this class of compounds.
Future studies could involve high-throughput screening of this compound and its derivative library against a wide panel of biological targets. This could include various enzymes, such as kinases, proteases, and cholinesterases, which are implicated in numerous diseases. biointerfaceresearch.commdpi.comnih.gov For example, thiourea derivatives have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases. mdpi.com Investigating the effect of this compound on such targets could reveal new therapeutic applications. Furthermore, exploring its potential as an anticancer agent by testing its cytotoxicity against various cancer cell lines and investigating its mechanism of action (e.g., induction of apoptosis, inhibition of specific signaling pathways) is a promising research direction. researchgate.netbiointerfaceresearch.comresearchgate.net
Q & A
Basic: What are the optimal synthetic routes and purification methods for [2-(Thiophen-2-yl)ethyl]thiourea?
Methodological Answer:
The synthesis typically involves reacting 2-(thiophen-2-yl)ethylamine with thiophosgene or a thiocarbonyl reagent under controlled conditions. Key steps include:
- Reaction Conditions : Maintain pH 7–8 and temperatures between 0–5°C to minimize side reactions like hydrolysis of thiourea .
- Purification : Crystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Continuous flow systems can enhance scalability .
- Yield Optimization : Use stoichiometric excess of amine (1.2:1) to drive the reaction to completion .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methylene protons adjacent to thiourea) and δ 6.8–7.2 ppm (thiophene aromatic protons) confirm structure .
- ¹³C NMR : Signals near δ 180 ppm (C=S) and δ 125–140 ppm (thiophene carbons) are diagnostic .
- IR Spectroscopy : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and 3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks for molecular weight validation .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) for accurate thermochemical data, including HOMO-LUMO gaps and charge distribution .
- Basis Sets : 6-31G(d,p) provides a balance between accuracy and computational cost for geometry optimization .
- Applications : Predict reactivity toward electrophiles (e.g., thiophene ring activation) and non-covalent interactions (e.g., hydrogen bonding in crystal packing) .
Advanced: What biological assays are suitable for evaluating the bioactivity of this thiourea derivative?
Methodological Answer:
- Antioxidant Activity : DPPH and ABTS radical scavenging assays at 0.1–1.0 mM concentrations; measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) .
- Enzyme Inhibition : Test against HIV-1 reverse transcriptase (RT) or proteases using fluorescence-based assays (e.g., HIV-1 RT inhibition at 100 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with controls for thiourea toxicity .
Advanced: How to resolve contradictions in reported biological activity data for thiourea derivatives?
Methodological Answer:
- Control Variables : Ensure consistent purity (>95% by HPLC), solvent (DMSO vs. aqueous buffers), and cell lines (HeLa vs. MCF-7) .
- Assay Replicates : Perform triplicate measurements with statistical analysis (e.g., ANOVA, p < 0.05 significance) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 100 µM) and adjust for assay sensitivity differences .
Advanced: How to establish structure-activity relationships (SAR) for thiourea analogs?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiophene substituents (e.g., methyl, fluoro) or alkyl chain lengths .
- Computational Modeling : Correlate DFT-derived parameters (e.g., dipole moment, logP) with bioactivity using multivariate regression .
- Crystallography : Resolve X-ray structures to identify key hydrogen-bonding interactions influencing activity .
Advanced: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Degrades above 150°C; store at –20°C under nitrogen .
- Solvent Effects : Stable in DMSO for ≤72 hours; avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent hydrolysis .
- Light Sensitivity : Protect from UV light to prevent C=S bond cleavage .
Advanced: How to quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 254 nm .
- LC-MS : Identify impurities via fragmentation patterns (e.g., m/z 121 for residual thiophene-ethylamine) .
- Calibration Curves : Prepare standards for quantification (R² > 0.99) .
Advanced: What crystallographic techniques are recommended for resolving its 3D structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
- Refinement : Employ SHELXL for least-squares refinement; validate with R-factor < 0.05 .
- Hydrogen Bonding : Analyze packing diagrams to identify intermolecular N-H···S interactions .
Advanced: How to apply green chemistry principles to its synthesis?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use BiCl₃ as a Lewis catalyst to reduce reaction time by 40% .
- Atom Economy : Optimize stoichiometry to achieve >85% atom efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
